molecular formula C11H9BrClN3 B8294659 2-Amino-3-benzyl-5-bromo-6-chloropyrazine

2-Amino-3-benzyl-5-bromo-6-chloropyrazine

Cat. No. B8294659
M. Wt: 298.56 g/mol
InChI Key: VHDAMZSBJFCJOC-UHFFFAOYSA-N
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Patent
US09346767B2

Procedure details

Under an argon atmosphere, to anhydrous THF (40 mL) was added zinc chloride (1.0 M in diethyl ether) (23.7 mL, 23.7 mmol), and to the mixture was added benzyl magnesium chloride (2.0 M in THF) (10.4 mL, 20.8 mmol). After stirring at room temperature for 30 minutes, to the mixture were successively added dichlorobis(triphenylphosphine)palladium(II) (488 mg, 695 μmol) and 2-amino-3,5-dibromo-6-chloropyrazine (4) (4.00 g, 13.9 mmol) at room temperature. The mixture was stirred overnight (15 hours and a half) at room temperature as it was. After to the mixture was added water, the product was extracted with ethyl acetate (×3). The combined organic extract was washed successively with water (×1) and brine (×1), followed by drying over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=5/1) to give 2-amino-3-benzyl-5-bromo-6-chloropyrazine (5) (3.64 g, 12.2 mmol, 87.6%) as a yellow solid. TLC Rf=0.25 (n-hexane/ethyl acetate=4/1); 1H NMR (500 MHz, CDCl3) δ 4.08 (s, 2H), 4.50 (s, 2H), 7.19-7.24 (m, 2H), 7.27-7.37 (m, 3H); 13C NMR (126 MHz, CDCl3) δ 40.1, 123.8, 127.5, 128.4, 129.3, 135.3, 139.5, 144.9, 151.3.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
catalyst
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
488 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1COCC1.[CH2:6]([Mg]Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:15][C:16]1[C:21](Br)=[N:20][C:19]([Br:23])=[C:18]([Cl:24])[N:17]=1>[Cl-].[Zn+2].[Cl-].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[NH2:15][C:16]1[C:21]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:20][C:19]([Br:23])=[C:18]([Cl:24])[N:17]=1 |f:3.4.5,^1:30,49|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
23.7 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC(=C(N=C1Br)Br)Cl
Step Four
Name
Quantity
488 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight (15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (×3)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed successively with water (×1) and brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=C(N=C1CC1=CC=CC=C1)Br)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.2 mmol
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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